molecular formula C6H11NO4 B13649856 (2R)-2-(dimethylamino)butanedioic acid

(2R)-2-(dimethylamino)butanedioic acid

Cat. No.: B13649856
M. Wt: 161.16 g/mol
InChI Key: AXWJKQDGIVWVEW-SCSAIBSYSA-N
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Description

(2R)-2-(dimethylamino)butanedioic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)butanedioic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a butanedioic acid derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired enantiomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process may also include steps for purification and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylamino)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(dimethylamino)butanedioic acid is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereochemistry and chiral catalysis.

Biology

In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, offering potential therapeutic benefits.

Industry

In industry, this compound can be used in the production of materials with specific properties. For example, it may be used in the synthesis of polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)butanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl acetylenedicarboxylate: An organic compound with similar functional groups but different structural features.

    Methyl propiolate: Another compound with a similar functional group but different reactivity and applications.

Uniqueness

(2R)-2-(dimethylamino)butanedioic acid is unique due to its chiral center and specific functional groups. This combination of features makes it valuable for applications requiring enantiomeric purity and specific reactivity.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R)-2-(dimethylamino)butanedioic acid

InChI

InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m1/s1

InChI Key

AXWJKQDGIVWVEW-SCSAIBSYSA-N

Isomeric SMILES

CN(C)[C@H](CC(=O)O)C(=O)O

Canonical SMILES

CN(C)C(CC(=O)O)C(=O)O

Origin of Product

United States

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